3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide
Overview
Description
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C17H13FN4O4 and its molecular weight is 356.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.09208307 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide” are currently unknown. This compound is structurally similar to other oxadiazole compounds, which have been found to interact with various biological targets . .
Mode of Action
Oxadiazole compounds are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and covalent modification . The exact mode of action for this compound would depend on its specific targets.
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Oxadiazole compounds have been implicated in a variety of biochemical pathways, including signal transduction, protein synthesis, and cellular metabolism . The compound’s effects on these pathways would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and mode of action. Oxadiazole compounds have been found to have various effects, including anti-inflammatory, antiviral, and anticancer activities .
Properties
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O4/c18-12-6-2-1-5-11(12)17-20-16(26-21-17)10-9-15(23)19-13-7-3-4-8-14(13)22(24)25/h1-8H,9-10H2,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYRJZAAZQXWJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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